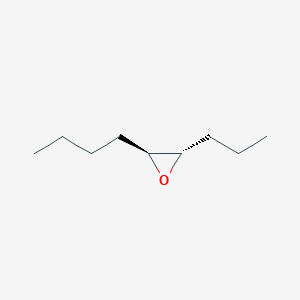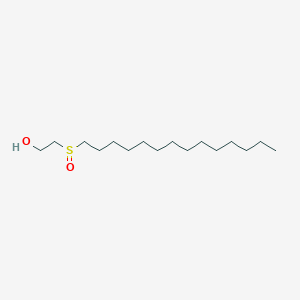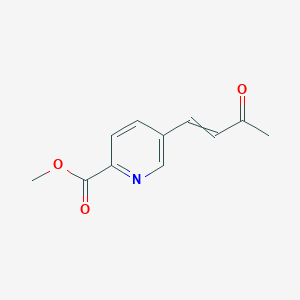
Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with a methyl ester and an enone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate typically involves the reaction of methyl 5-formylpyridine-2-carboxylate with an appropriate enone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The enone group can be reduced to form saturated ketones or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The enone group can participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-formylpyridine-2-carboxylate: A precursor in the synthesis of Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate.
Methyl 5-(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl)pyridine-2-carboxylate: A related compound with similar structural features.
(S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Another compound containing an enone group.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of both a methyl ester and an enone group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
55876-94-3 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
methyl 5-(3-oxobut-1-enyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-8(13)3-4-9-5-6-10(12-7-9)11(14)15-2/h3-7H,1-2H3 |
Clave InChI |
TVZISFRBSPTPPP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CC1=CN=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
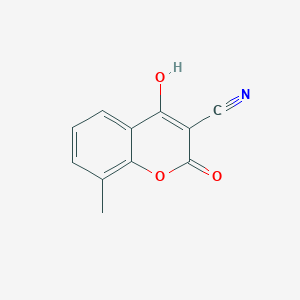


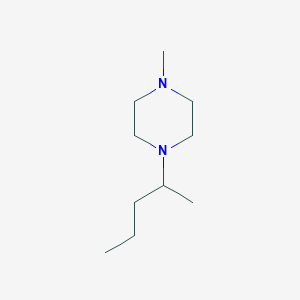
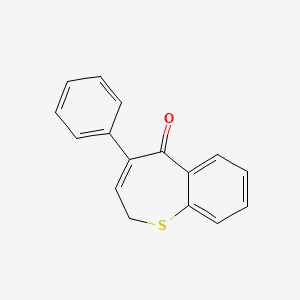
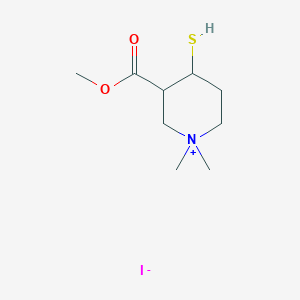

![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)


